3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide
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Description
3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Biological Activity
The compound 3-(3,3-dimethylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Core Structure : Benzofuran ring system
- Functional Groups : Amido group (–CONH–), carboxamide (–C(=O)NH–), and a p-tolyl substituent.
This structural composition suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, a related study tested various benzofuran derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in two-dimensional (2D) assays compared to three-dimensional (3D) models .
Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
---|---|---|---|
Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that modifications to the benzofuran structure can enhance antitumor efficacy while potentially reducing toxicity to normal cells.
Antimicrobial Activity
In addition to antitumor effects, certain derivatives of benzofuran have demonstrated antimicrobial properties. Specific studies have shown that compounds with similar structures exhibit activity against various bacterial strains such as E. coli and S. aureus. This antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
The proposed mechanisms by which the compound exerts its biological activities include:
- Enzyme Inhibition : Compounds similar to this benzofuran derivative may act as inhibitors of specific kinases involved in cancer cell signaling pathways.
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, influencing replication and transcription processes, which is crucial for their antitumor effects .
- Cell Cycle Arrest : The ability to induce cell cycle arrest at specific phases has been observed in related compounds, leading to increased apoptosis in cancer cells.
Case Studies
- Study on Antitumor Effects : A study evaluating the cytotoxicity of various benzofuran derivatives reported significant findings where certain modifications led to enhanced activity against lung cancer cell lines compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted a derivative exhibiting effective inhibition against S. aureus, suggesting potential for development into therapeutic agents for bacterial infections .
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-9-11-15(12-10-14)23-21(26)20-19(24-18(25)13-22(2,3)4)16-7-5-6-8-17(16)27-20/h5-12H,13H2,1-4H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLKYMTOWSQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.